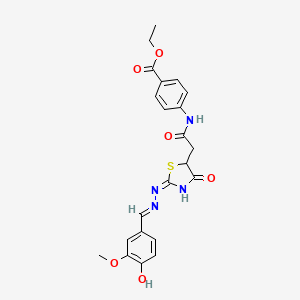
ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a thiazolidinone ring, a hydrazone linkage, and a benzoate ester, making it a subject of interest for researchers exploring new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step often starts with the reaction of a suitable thioamide with an α-halo acid to form the thiazolidinone core.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a hydrazine derivative to form the hydrazone linkage.
Acylation: The resulting hydrazone-thiazolidinone compound is acylated with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the benzylidene moiety.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amine derivatives are common products.
Substitution: Depending on the nucleophile, products can range from substituted esters to amides.
科学的研究の応用
Ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of this compound is primarily related to its ability to interact with biological macromolecules. The hydrazone linkage and thiazolidinone ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of specific proteins.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, known for their diverse biological activities.
Hydrazones: Compounds containing a hydrazone linkage, often studied for their antimicrobial and anticancer properties.
Benzoates: Esters of benzoic acid, used in various chemical and pharmaceutical applications.
Uniqueness
Ethyl 4-(2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate is unique due to the combination of its structural features, which confer a range of potential biological activities. The presence of both a thiazolidinone ring and a hydrazone linkage in a single molecule is relatively rare, making it a valuable compound for research and development.
特性
IUPAC Name |
ethyl 4-[[2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-3-32-21(30)14-5-7-15(8-6-14)24-19(28)11-18-20(29)25-22(33-18)26-23-12-13-4-9-16(27)17(10-13)31-2/h4-10,12,18,27H,3,11H2,1-2H3,(H,24,28)(H,25,26,29)/b23-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRDLKHWFDBKQR-FSJBWODESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC(=C(C=C3)O)OC)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC(=C(C=C3)O)OC)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,4-difluorobenzamide](/img/structure/B603760.png)
![Allyl 4-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B603761.png)
![4-Tert-butylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B603762.png)
![6-(5-methyl-3-isoxazolyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603764.png)
![6-(5-isopropyl-1H-pyrazol-3-yl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603765.png)
![N-({6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B603767.png)
![N-{3-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B603769.png)
![3-(1-Azepanylmethyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603770.png)
![3-(1-Azepanylmethyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603772.png)
![3-(Azepan-1-ylmethyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603773.png)
![3-(1-Azepanylmethyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603776.png)
![3-(1-Azepanylmethyl)-6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603778.png)
